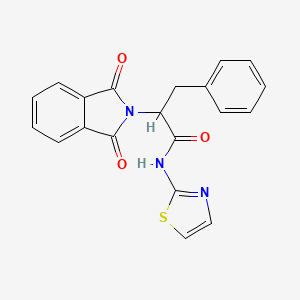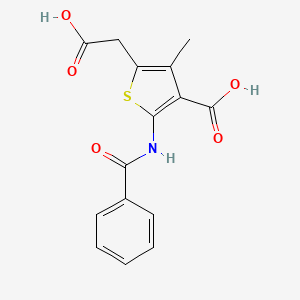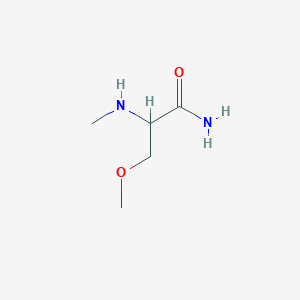![molecular formula C10H15BrO B12117697 Bicyclo[2.2.1]heptan-2-one, 4-bromo-1,7,7-trimethyl- CAS No. 55784-70-8](/img/structure/B12117697.png)
Bicyclo[2.2.1]heptan-2-one, 4-bromo-1,7,7-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[221]heptan-2-one, 4-bromo-1,7,7-trimethyl- is a bicyclic ketone compound with a unique structure that includes a bromine atom and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptan-2-one, 4-bromo-1,7,7-trimethyl- typically involves the bromination of Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-2-one, 4-bromo-1,7,7-trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Bicyclo[2.2.1]heptan-2-one, 4-bromo-1,7,7-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptan-2-one, 4-bromo-1,7,7-trimethyl- involves its interaction with molecular targets through its functional groups. The bromine atom and the ketone group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-: A closely related compound without the bromine atom.
Bicyclo[2.2.1]heptan-2-one, 4,7,7-trimethyl-: Another similar compound with different substitution patterns.
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-: The reduced form of the ketone compound.
Uniqueness
Bicyclo[2.2.1]heptan-2-one, 4-bromo-1,7,7-trimethyl- is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential applications compared to its non-brominated counterparts. The bromine atom enhances its electrophilic character, making it a valuable intermediate in various chemical transformations.
Properties
CAS No. |
55784-70-8 |
|---|---|
Molecular Formula |
C10H15BrO |
Molecular Weight |
231.13 g/mol |
IUPAC Name |
4-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15BrO/c1-8(2)9(3)4-5-10(8,11)6-7(9)12/h4-6H2,1-3H3 |
InChI Key |
GLCRQHPZTMEVDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(4-ethoxyphenyl)-3-[(3-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B12117641.png)

![1-Pyrrolidineethanamine, alpha-[4-(1-methylethyl)phenyl]-](/img/structure/B12117649.png)




![1-[4-(2,5-Dimethylphenoxy)butyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12117681.png)


![1-[2-(4-methoxyphenyl)ethyl]-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12117708.png)
